Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate
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Overview
Description
Diethyl 1,4-dioxaspiro[44]nonane-8,8-dicarboxylate is a chemical compound with the molecular formula C13H20O6 It is known for its unique spirocyclic structure, which consists of a dioxaspiro ring system fused with a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate typically involves the reaction of diethyl malonate with a suitable diol under acidic conditions to form the spirocyclic ring system. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylic acid, while reduction could produce diethyl 1,4-dioxaspiro[4.4]nonane-8,8-diol.
Scientific Research Applications
Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating biological activity. The ester groups can undergo hydrolysis or other transformations, leading to the release of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,6-dioxaspiro[4.4]nonane-8,8-dicarboxylate
- Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Uniqueness
Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate stands out due to its specific ring size and ester functional groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O6/c1-3-16-10(14)12(11(15)17-4-2)5-6-13(9-12)18-7-8-19-13/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQRGGZVSYWTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(C1)OCCO2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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